Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate
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Overview
Description
Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate is a complex organic compound with a unique structure that includes a benzamide core, a methoxy group, a quinuclidinyl moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Quinuclidinyl Moiety: This step involves the reaction of the benzamide intermediate with quinuclidine under suitable conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfamides.
Scientific Research Applications
Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate involves its interaction with specific molecular targets and pathways. The quinuclidinyl moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may contribute to the compound’s ability to inhibit certain enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a benzamide core, lacking the methoxy, quinuclidinyl, and sulfamoyl groups.
2-Methoxybenzamide: Contains a methoxy group but lacks the quinuclidinyl and sulfamoyl groups.
N-(4-Quinuclidinyl)benzamide: Contains the quinuclidinyl group but lacks the methoxy and sulfamoyl groups.
5-Sulfamoylbenzamide: Contains the sulfamoyl group but lacks the methoxy and quinuclidinyl groups.
Uniqueness
Benzamide, 2-methoxy-N-(4-quinuclidinyl)-5-sulfamoyl-, hemihydrate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62190-15-2 |
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Molecular Formula |
C30H44N6O9S2 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxy-5-sulfamoylbenzamide;hydrate |
InChI |
InChI=1S/2C15H21N3O4S.H2O/c2*1-22-13-3-2-11(23(16,20)21)10-12(13)14(19)17-15-4-7-18(8-5-15)9-6-15;/h2*2-3,10H,4-9H2,1H3,(H,17,19)(H2,16,20,21);1H2 |
InChI Key |
DMMPSCJDRLZFGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC23CCN(CC2)CC3.O |
Origin of Product |
United States |
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